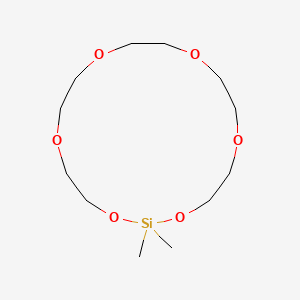

2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Übersicht

Beschreibung

2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane is a useful research compound. Its molecular formula is C12H26O6Si and its molecular weight is 294.42 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

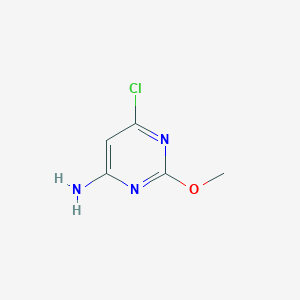

Synthese von heterocyclischen Verbindungen

Dimethylsila-17-Krone-6 dient als ein entscheidendes Reagenz bei der Synthese von heterocyclischen Verbindungen. Seine Struktur ermöglicht die Bildung von cyclischen Strukturen, die in vielen Arzneimitteln grundlegend sind. Die Fähigkeit der Verbindung, als Ligand für verschiedene Metallionen zu fungieren, unterstützt die Cyclisierungsprozesse, die für die Herstellung komplexer heterocyclischer Gerüste unerlässlich sind .

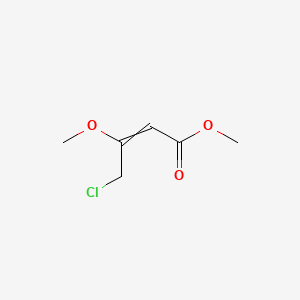

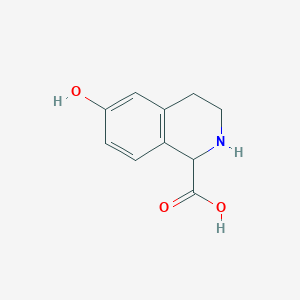

Bildung von Tetrahydrochinolin-2-on-Derivaten

Diese Verbindung ist bei der Bildung von Tetrahydrochinolin-2-on-Derivaten von entscheidender Bedeutung, die wertvolle Gerüste in der pharmazeutischen Chemie sind. Der Prozess beinhaltet eine zweistufige Reaktion, die von der Fähigkeit des Kronenethers profitiert, Zwischenprodukte zu stabilisieren und eine effiziente Cyclisierung zu fördern .

Landwirtschaftliche Anwendungen

In der Landwirtschaft wurden Dimethylsila-17-Krone-6-verwandte Verbindungen auf ihr Potenzial als botanische Fungizide untersucht. Die strukturellen Analoga dieses Kronenethers werden auf ihre geringe Toxizität und ihre hohe Wirksamkeit beim Schutz von Pflanzen vor Pilzkrankheiten untersucht .

Entwicklung von Chemosensoren

Die Struktur des Kronenethers ist vorteilhaft für die Entwicklung von Chemosensoren. Seine Fähigkeit, bestimmte Ionen zu binden, kann genutzt werden, um Sensoren zu entwickeln, die das Vorhandensein verschiedener Kationen nachweisen, was für die Umweltüberwachung und industrielle Prozesse entscheidend ist .

Beschleuniger für die organische Synthese

Dimethylsila-17-Krone-6 kann organische Synthesereaktionen beschleunigen. Seine Aufnahme in Reaktionsmischungen kann die Reaktivität bestimmter Reagenzien erhöhen, wodurch der Syntheseprozess beschleunigt und die Ausbeute verbessert wird .

Arzneimittelforschung und -entwicklung

Die einzigartigen Bindungseigenschaften der Verbindung machen sie zu einem wertvollen Werkzeug in der Arzneimittelforschung. Sie kann verwendet werden, um Bibliotheken von Verbindungen für ein Hochdurchsatzscreening zu erstellen, was die Identifizierung neuer Arzneimittelkandidaten unterstützt .

Nanotechnologie

In der Nanotechnologie kann Dimethylsila-17-Krone-6 verwendet werden, um hybride Polymer-anorganische Nanoverbundwerkstoffe zu erzeugen. Seine Fähigkeit, mit verschiedenen Metallionen zu interagieren, macht es geeignet, um Nanostrukturen mit spezifischen Eigenschaften zu bilden .

Photolumineszenzstudien

Die Derivate der Verbindung wurden in Photolumineszenzstudien verwendet, um die Dynamik lichtemittierender Prozesse auf der Nanoskala zu verstehen. Diese Forschung hat Auswirkungen auf die Entwicklung neuer Materialien für die Optoelektronik .

Wirkmechanismus

Target of Action

The primary targets of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, also known as Dimethylsila-17-crown-6, are alkali metal ions, such as lithium (Li+), sodium (Na+), and potassium (K+) ions . These ions play crucial roles in various biological processes, including nerve impulse transmission and maintenance of cell membrane potential.

Mode of Action

Dimethylsila-17-crown-6 interacts with its targets by forming complexes with the alkali metal ions. The crown ether part of the molecule forms a cyclic structure that can encapsulate the metal ion, creating a stable complex . This interaction leads to changes in the properties of the ions, including their solubility and reactivity.

Biochemical Pathways

The formation of complexes between Dimethylsila-17-crown-6 and alkali metal ions can affect various biochemical pathways. For instance, it can influence the transport of these ions across cell membranes, which is a key process in nerve impulse transmission and other cellular functions .

Pharmacokinetics

For instance, it could potentially enhance the bioavailability of these ions by increasing their solubility .

Result of Action

The molecular and cellular effects of Dimethylsila-17-crown-6’s action largely depend on the specific alkali metal ions it interacts with and the biological context. For example, by forming complexes with potassium ions, it could potentially influence processes such as nerve impulse transmission and muscle contraction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimethylsila-17-crown-6. For instance, the presence of different types and concentrations of alkali metal ions can affect the compound’s selectivity and binding affinity. Additionally, factors such as pH and temperature can influence the stability of the complexes formed by Dimethylsila-17-crown-6 .

Eigenschaften

IUPAC Name |

2,2-dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O6Si/c1-19(2)17-11-9-15-7-5-13-3-4-14-6-8-16-10-12-18-19/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPNMUSYTNBGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(OCCOCCOCCOCCOCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6072895 | |

| Record name | 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83890-22-6 | |

| Record name | Dimethylsila-17-crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83890-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylsila-17-crown-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083890226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLSILA-17-CROWN-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLC2CZ6KL6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dimethylsila-17-crown-6 interact with montmorillonite clay, and what are the implications for sensing applications?

A1: Dimethylsila-17-crown-6 intercalates into the interlayer space of montmorillonite clay. This interaction is driven by the macrocycle's ability to replace water molecules surrounding interlayer cations (like Li+, Na+, or K+) within the clay structure []. The replacement process is confirmed through techniques like XRD, FTIR, 13C and 23Na solid-state NMR spectroscopy. This intercalation process modifies the electrochemical properties of the clay, making the resulting material sensitive to alkali-metal ions in solution. Consequently, this material shows promise as an active component in potentiometric sensors for detecting these ions [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.